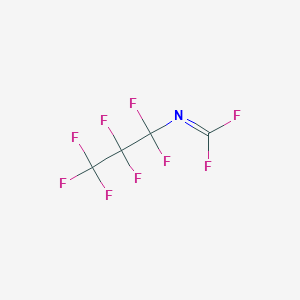
(Heptafluoropropyl)carbonimidoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Heptafluoropropyl)carbonimidoyl is a chemical compound characterized by the presence of a heptafluoropropyl group attached to a carbonimidoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Heptafluoropropyl)carbonimidoyl typically involves the reaction of heptafluoropropyl isocyanide with suitable reagents under controlled conditions. One common method includes the chlorination of imidoyl chlorides, generated from monosubstituted formamides and thionyl chloride . Another method involves the reaction of isocyanates with phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve high-temperature chlorination of carbamoyl chlorides and N-methyl amines, which often yields the desired product in excellent quantities . The use of advanced chlorination techniques ensures high purity and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (Heptafluoropropyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The halo groups in the compound are often replaced stepwise by other nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific nucleophiles used. For example, the reaction with amines can produce substituted imidoyl derivatives, while reactions with alcohols can yield corresponding esters .
Wissenschaftliche Forschungsanwendungen
(Heptafluoropropyl)carbonimidoyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Heptafluoropropyl)carbonimidoyl involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. For instance, its derivatives have been shown to inhibit the type III secretion system in Gram-negative bacteria, thereby reducing their pathogenicity . The compound achieves this by blocking the secretion of effector proteins, which are essential for bacterial invasion and infection .
Vergleich Mit ähnlichen Verbindungen
- Phenylcarbonimidoyl dichloride
- Benzyloxy carbonimidoyl dicyanide
- Carbonimidoyl dihalides
Comparison: (Heptafluoropropyl)carbonimidoyl is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as high electronegativity and stability . Compared to phenylcarbonimidoyl dichloride and benzyloxy carbonimidoyl dicyanide, this compound exhibits enhanced reactivity and selectivity in certain chemical reactions . This makes it particularly valuable in applications requiring high-performance materials and specialized chemical processes.
Eigenschaften
CAS-Nummer |
378-00-7 |
|---|---|
Molekularformel |
C4F9N |
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
1,1-difluoro-N-(1,1,2,2,3,3,3-heptafluoropropyl)methanimine |
InChI |
InChI=1S/C4F9N/c5-1(6)14-4(12,13)2(7,8)3(9,10)11 |
InChI-Schlüssel |
IOOPNJIWFHYUTL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
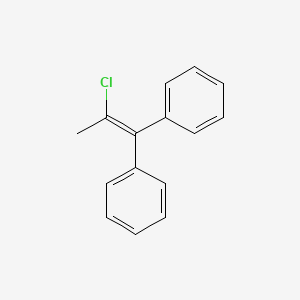
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
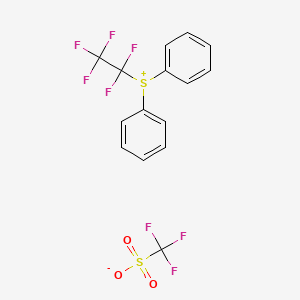

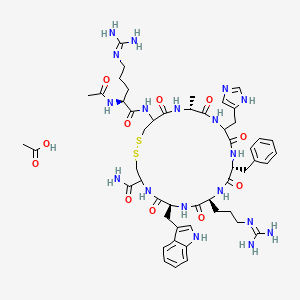
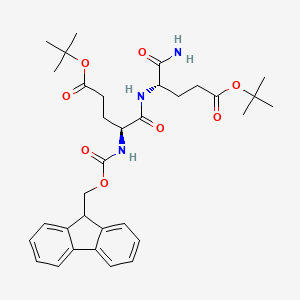
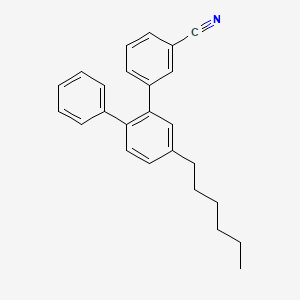
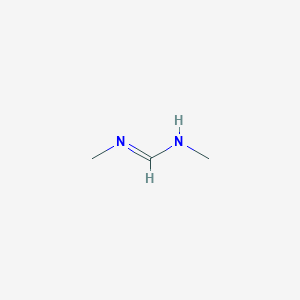
![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane](/img/structure/B14752906.png)
![4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide](/img/structure/B14752910.png)

